N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybutanamide
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Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybutanamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybutanamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield .
Chemical Reactions Analysis
N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybutanamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybutanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybutanamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as DprE1, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death. Additionally, the compound can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .
Comparison with Similar Compounds
N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybutanamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antimicrobial and anticancer properties.
6-methylbenzothiazole: Used in the synthesis of dyes and pigments.
2-mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
The uniqueness of this compound lies in its combination of a benzothiazole ring with a phenoxybutanamide moiety, which enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-13-9-10-15-16(12-13)23-18(19-15)20-17(21)8-5-11-22-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMHBXOWKMRGJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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